REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br.[I-].[K+].[C:23](=[O:26])([O-])[O-].[K+].[K+]>CC(C)=O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:7][C:4]3[CH:5]=[CH:9][CH:10]=[C:2]([Cl:1])[CH:3]=3)([CH2:16][C:15]3[CH:18]=[CH:19][CH:20]=[C:13]([Cl:12])[CH:14]=3)[C:23](=[O:26])[NH:8]2)=[CH:4][CH:3]=1 |f:2.3,4.5.6|
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Name
|
|
Quantity
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0.42 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C2CC(NC2=C1)=O
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
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Details
|
extracted with water (50 mL) and brine (50 mL)
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Type
|
WASH
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Details
|
Aqueous layers were back washed with ethyl acetate (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was recrystallized from ethyl acetate-hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(C(NC2=C1)=O)(CC1=CC(=CC=C1)Cl)CC1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |